molecular formula C8H14O2 B1329562 tert-Butyl methacrylate CAS No. 585-07-9

tert-Butyl methacrylate

Cat. No.: B1329562
CAS No.: 585-07-9
M. Wt: 142.2 g/mol
InChI Key: SJMYWORNLPSJQO-UHFFFAOYSA-N
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Description

Tert-Butyl methacrylate is an organic compound with the chemical formula (CH3)3CO2CC(CH3)=CH2. It is a colorless solid commonly used as a monomer in the preparation of methacrylate polymers. This compound is notable for its high reactivity and is employed in various polymerization processes .

Mechanism of Action

Target of Action

Tert-Butyl Methacrylate (TBMA) is primarily used as a monomer in the formation of polymers . It is a monofunctional monomer with a characteristic high reactivity of methacrylates and a bulky hydrophobic moiety . The primary targets of TBMA are the polymer chains where it is incorporated to impart specific properties .

Mode of Action

TBMA readily undergoes addition reactions with a wide variety of organic and inorganic compounds . It can be used in the formation of homopolymers and copolymers by atom transfer radical polymerization (ATRP) . This process involves the transfer of atoms between TBMA and other monomers, leading to the formation of polymers with specific properties .

Biochemical Pathways

TBMA is involved in the polymerization pathway, where it forms homopolymers and copolymers . Copolymers of TBMA can be prepared with acrylic acid and its salts, amides and esters, and with methacrylates, acrylonitrile, maleic acid esters, vinyl acetate, vinyl chloride, vinylidene chloride, styrene, butadiene, unsaturated polyesters and drying oils, etc .

Pharmacokinetics

It’s important to note that tbma must always be stored under air, and never under inert gases . The presence of oxygen is required for the stabilizer to function effectively .

Result of Action

The incorporation of TBMA into polymers results in the enhancement of several properties. It can be used to impart chemical resistance, hydrophobicity, hardness, scratch resistance, adhesion, heat resistance, high solids, and weatherability to polymers .

Action Environment

The action of TBMA is influenced by environmental factors. For instance, the presence of oxygen is required for the stabilizer to function effectively . Under these conditions, a storage stability of one year can be expected upon delivery .

Biochemical Analysis

Biochemical Properties

tert-Butyl methacrylate plays a significant role in biochemical reactions, particularly in polymerization processes. It interacts with various enzymes and proteins, facilitating the formation of homopolymers and copolymers. The compound’s bulky hydrophobic moiety contributes to its chemical resistance and hardness . In biochemical reactions, this compound can undergo addition reactions with a wide variety of organic and inorganic compounds, enhancing its versatility in chemical syntheses .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Its hydrophobic nature allows it to interact with cell membranes, potentially affecting membrane fluidity and permeability . Studies have shown that this compound can impact cell function by altering the expression of specific genes involved in metabolic pathways . Additionally, its interaction with cellular proteins may influence enzyme activity and cellular signaling mechanisms .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific biochemical context . The compound’s ability to undergo addition reactions with various organic and inorganic compounds allows it to modify the structure and function of biomolecules, leading to changes in gene expression and cellular activity . These interactions are crucial for its role in polymerization and other chemical processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is known to be stable under specific storage conditions, with a storage stability of up to one year when stored under air and at temperatures not exceeding 35°C . Over extended periods, this compound may undergo degradation, potentially affecting its long-term impact on cellular function in in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity and adverse effects . At higher doses, it can cause toxic effects, including alterations in cellular metabolism and enzyme activity . Studies have shown that there are threshold effects, where the compound’s impact becomes more pronounced at specific dosage levels . Understanding these dosage effects is crucial for determining safe and effective usage in various applications .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation and utilization . The compound can undergo metabolic reactions that produce various metabolites, influencing metabolic flux and metabolite levels within cells . These metabolic pathways are essential for understanding the compound’s role in biochemical processes and its potential impact on cellular function .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in different cellular compartments . Understanding the transport and distribution mechanisms of this compound is crucial for predicting its behavior and effects in biological systems .

Subcellular Localization

This compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . The compound’s activity and function can be affected by its localization within the cell, impacting various biochemical processes .

Preparation Methods

Tert-Butyl methacrylate can be synthesized through several methods. One common synthetic route involves the esterification of methacrylic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions to ensure complete conversion. Industrial production often employs continuous processes to maximize yield and efficiency .

Chemical Reactions Analysis

Tert-Butyl methacrylate undergoes various chemical reactions, including:

Scientific Research Applications

Tert-Butyl methacrylate has numerous applications in scientific research:

Comparison with Similar Compounds

Tert-Butyl methacrylate can be compared to other methacrylate esters such as:

This compound stands out due to its bulky tert-butyl group, which provides enhanced chemical resistance and hydrophobicity, making it suitable for specialized applications .

Properties

IUPAC Name

tert-butyl 2-methylprop-2-enoate
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InChI

InChI=1S/C8H14O2/c1-6(2)7(9)10-8(3,4)5/h1H2,2-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

SJMYWORNLPSJQO-UHFFFAOYSA-N
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Canonical SMILES

CC(=C)C(=O)OC(C)(C)C
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Molecular Formula

C8H14O2
Record name TERT-BUTYL METHACRYLATE
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Related CAS

25189-00-8
Record name Poly(tert-butyl methacrylate)
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DSSTOX Substance ID

DTXSID3060405
Record name tert-Butyl methacrylate
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Molecular Weight

142.20 g/mol
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Physical Description

Tert-butyl methacrylate appears as a colorless liquid with an ester like odor. Less dense than water and insoluble in water., Liquid
Record name TERT-BUTYL METHACRYLATE
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Record name 2-Propenoic acid, 2-methyl-, 1,1-dimethylethyl ester
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CAS No.

585-07-9
Record name TERT-BUTYL METHACRYLATE
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Record name tert-Butyl methacrylate
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Record name tert-Butyl methacrylate
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Record name 2-Propenoic acid, 2-methyl-, 1,1-dimethylethyl ester
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Record name TERT-BUTYL METHACRYLATE
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Synthesis routes and methods I

Procedure details

0.3 mol of 2-naphthyl methacrylate and 0.7 mol of tert-butyl methacrylate were mixed with 200 g of toluene, and 2 g of azoisobutylonitrile (AIBN) was added thereto. The mixed system was heated at a temperature of 70° C. for 8 hours and then purified by dropping it into acetone-methanol solvent, to obtain a copolymer of naphthyl methacrylate and tert-butyl methacrylate (Resin A).
Quantity
0.3 mol
Type
reactant
Reaction Step One
Quantity
0.7 mol
Type
reactant
Reaction Step One
Name
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
200 g
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Using azoisobutyronitrile as a polymerization initiator and t-dodecylmercaptan as a chain transfer agent, a t-butyl methacrylate, methyl methacrylate and methacrylic acid were polymerized to obtain a copolymer having a t-butyl methacrylate/methyl methacrylate/methacrylic acid compositional ratio of 40/50/10 and an Mw of 25,000. This copolymer is designated as acid-cleavable additive Cl.
[Compound]
Name
azoisobutyronitrile
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
t-butyl methacrylate methyl methacrylate methacrylic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

Using azoisobutyronitrile as a polymerization initiator and t-dodecylmercaptan as a chain transfer agent, a t-butyl methacrylate, methyl methacrylate and methacrylic acid were polymerized to obtain a copolymer having a t-butyl methacrylate/methyl methacrylate/methacrylic acid compositional ratio of 40/50/10 and an Mw of 25,000. This copolymer is designated as acid-cleavable additive C1.
[Compound]
Name
azoisobutyronitrile
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
t-butyl methacrylate methyl methacrylate methacrylic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
C1
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula, weight, and structure of tBMA?

A1: tert-Butyl methacrylate has the molecular formula C8H14O2 and a molecular weight of 142.20 g/mol. Its structure consists of a methacrylate backbone with a tert-butyl group attached to the ester oxygen.

Q2: What spectroscopic data is available for tBMA?

A2: Infrared (IR) spectroscopy is commonly used to characterize tBMA and its polymers. Characteristic peaks include C=O stretching around 1720 cm-1, C=C stretching around 1640 cm-1, and various C-H vibrations. [, , ] Nuclear magnetic resonance (NMR) spectroscopy is also used to analyze tBMA polymers, providing information about tacticity and copolymer composition. [, , , , ]

Q3: How is poly(this compound) (PtBMA) synthesized?

A3: PtBMA can be synthesized using various polymerization techniques, including:

  • Free radical polymerization: Initiated by compounds like azobisisobutyronitrile (AIBN). [, , , ]
  • Anionic polymerization: Offers greater control over molecular weight and architecture, often employing alkyl lithium initiators. [, , , , ]
  • Atom Transfer Radical Polymerization (ATRP): Allows for the controlled synthesis of well-defined PtBMA with specific molecular weights and narrow dispersity. [, , , , , ]
  • Nitroxide-Mediated Polymerization (NMP): Provides similar control to ATRP, enabling the synthesis of block copolymers. [, ]

Q4: What are the advantages of using tBMA in copolymer synthesis?

A4: tBMA readily forms copolymers with a wide range of monomers, including styrene, methyl methacrylate, and acrylic acid. [, , , , , , ] Its bulky tert-butyl group introduces steric hindrance, influencing the properties of the resulting copolymers. For example, in poly(butadiene-b-tert-butyl methacrylate) and poly(ethylene-b-tert-butyl methacrylate) diblock copolymers, the tBMA block impacts the phase behavior and crystallization of the other blocks. []

Q5: What are the thermal degradation mechanisms of PtBMA?

A5: PtBMA exhibits several thermal degradation pathways, including:

  • Depolymerization: PtBMA can undergo chain scission to produce monomer, similar to poly(methyl methacrylate) but retarded by ester decomposition. []
  • Olefin production: A prominent degradation pathway involving the autocatalytic production of isobutene, likely through a non-radical chain mechanism resembling acid-catalyzed ester hydrolysis. [, ]
  • Anhydride formation: Poly(methacrylic acid) formed by the decomposition of PtBMA can further degrade into anhydrides at temperatures above 150°C. []

Q6: How does the thermal stability of PtBMA compare to other methacrylate polymers?

A6: The presence of the bulky tert-butyl group significantly affects the thermal stability of PtBMA. While poly(methyl methacrylate) primarily degrades via depolymerization, PtBMA exhibits a greater tendency for ester decomposition to form isobutene and poly(methacrylic acid). This difference is attributed to the steric hindrance and ease of elimination of the tert-butyl group. [, ]

Q7: What are the applications of PtBMA's thermal properties?

A7: PtBMA's ability to undergo thermal elimination of isobutene is exploited in various applications, such as:

  • Resist polymers: Copolymers of tBMA with trimethylsilyl methacrylate or methacrylic acid can be used as precursors for resist polymers. Thermal treatment induces the elimination of isobutene and subsequent reactions, leading to the desired polymer structure. [, ]
  • Poly(methacrylimide) foams: Copolymers of tBMA with N-alkyl methacrylamides undergo thermal syn elimination of isobutene and water, resulting in the formation of substituted poly(methacrylimide) foams. []

Q8: What are some common applications of tBMA and PtBMA?

A8: tBMA finds applications in:

  • Coatings: Provides high gloss and durability due to its hardness and weather resistance. []
  • Adhesives: Offers good adhesion to various substrates. []
  • Drug delivery: PtBMA-based nanoparticles and micelles are investigated for controlled drug release. [, ]

Q9: How does the structure of PtBMA influence its material compatibility?

A9: The hydrophobic nature of PtBMA influences its compatibility with other materials. For example, PtBMA has been used to modify hyperbranched polyethylene to enable the noncovalent dispersion of multi-walled carbon nanotubes, leading to flexible conductive films. The methyl groups of PtBMA interact with the nanotubes through CH-π interactions. []

Q10: What are the current research trends in tBMA chemistry?

A10: Current research focuses on:

  • Controlled synthesis of well-defined PtBMA architectures: Using techniques like ATRP and NMP for targeted material properties. [, , , , , , , ]
  • Development of stimuli-responsive PtBMA-based materials: For applications in drug delivery and other fields. [, , ]
  • Understanding the influence of PtBMA structure on copolymer self-assembly: For the fabrication of nanostructured materials. [, , ]
  • Exploring the use of PtBMA in nanocomposites: For enhanced mechanical and electrical properties. [, ]

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